2-(Octylthio)ethanol

Catalog No.
S577126
CAS No.
3547-33-9
M.F
C10H22OS
M. Wt
190.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Octylthio)ethanol

CAS Number

3547-33-9

Product Name

2-(Octylthio)ethanol

IUPAC Name

2-octylsulfanylethanol

Molecular Formula

C10H22OS

Molecular Weight

190.35 g/mol

InChI

InChI=1S/C10H22OS/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3

InChI Key

KXPXKNBDCUOENF-UHFFFAOYSA-N

SMILES

CCCCCCCCSCCO

Synonyms

2[Octylthio]ethanol

Canonical SMILES

CCCCCCCCSCCO

The exact mass of the compound 2-(Octylthio)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163967. It belongs to the ontological category of organic sulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Octylthio)ethanol (CAS 3547-33-9) is a bifunctional molecule designed for precise control over surface properties and nanoparticle stabilization. It integrates a sulfur-containing headgroup for robust anchoring to metal surfaces, such as gold, with a terminal hydroxyl (-OH) group. This hydroxyl functionality provides a reactive site for further chemical modification or imparts hydrophilic characteristics to the modified surface. The eight-carbon (octyl) chain offers an effective balance between forming ordered, dense self-assembled monolayers (SAMs) and maintaining solubility in common processing solvents.

Substituting 2-(Octylthio)ethanol with a seemingly similar but monofunctional analog like 1-octanethiol leads to critical failures in application performance. 1-octanethiol produces a methyl-terminated, highly hydrophobic surface, fundamentally differing from the hydrophilic, functionalizable surface created by the terminal hydroxyl group of 2-(octylthio)ethanol. This difference is not trivial; it dictates biocompatibility, sensor specificity, and the viability of multi-step surface functionalization protocols. Likewise, altering the alkyl chain length (e.g., substituting with 2-(dodecylthio)ethanol) changes the monolayer thickness, packing density, and barrier properties, which can compromise the performance of precisely engineered electronic or anti-corrosion layers. These substitutes are not direct drop-in replacements and will alter the final properties of the system.

Controlled Surface Wettability: Generates a Hydrophilic Surface Unlike Hydrophobic Analogs

The terminal hydroxyl group of 2-(octylthio)ethanol directly controls surface wettability, a critical parameter for processability in aqueous systems and for creating biocompatible interfaces. Self-assembled monolayers (SAMs) formed from hydroxyl-terminated alkanethiols consistently produce hydrophilic surfaces. In contrast, methyl-terminated SAMs, such as those formed from the common substitute 1-octanethiol, are strongly hydrophobic. This functional group-driven difference is fundamental and non-negotiable for applications requiring a water-wettable surface.

Evidence DimensionStatic Water Contact Angle on Gold SAM
Target Compound DataTypically 24°-40° (for -OH termination)
Comparator Or Baseline1-Octanethiol (methyl-terminated SAM): Typically 103°-111°
Quantified DifferenceResults in a surface that is >60° more hydrophilic than its 1-octanethiol counterpart.
ConditionsSelf-assembled monolayer on a gold substrate, measured at room temperature.

This quantifiable shift from a hydrophobic to a hydrophilic surface is a primary procurement driver for applications in biosensors, microfluidics, and protein-resistant coatings.

Precursor Suitability: Enables Covalent Post-Assembly Functionalization

A primary advantage of 2-(octylthio)ethanol is its role as a bifunctional linker, where the terminal hydroxyl group serves as a reactive handle for subsequent covalent modification. This allows for the construction of complex, multi-layered surface architectures, such as attaching sensing molecules, polymers, or biomolecules. This capability is entirely absent in simple monofunctional alkanethiols like 1-octanethiol, which provide an inert methyl-terminated surface. The thioether linkage provides a stable anchor to the surface, while the alcohol provides a universally accessible point for esterification, etherification, or other standard coupling reactions.

Evidence DimensionReactive Functional Groups Available After SAM Formation
Target Compound DataPrimary Hydroxyl (-OH) group
Comparator Or Baseline1-Octanethiol: Inert Methyl (-CH3) group
Quantified DifferenceProvides a reactive site for covalent chemistry where the comparator provides none.
ConditionsSAM formed on a metal substrate.

For any multi-step surface engineering workflow, the presence of this reactive hydroxyl handle is the enabling feature, making this compound the correct procurement choice over inert alternatives.

Nanoparticle Synthesis: Superior Capping Agent for Stable Quantum Dot Colloids

In the synthesis of semiconductor nanocrystals like CdS or CdTe quantum dots (QDs), 2-(octylthio)ethanol acts as a highly effective capping ligand to control particle growth and ensure colloidal stability. The sulfur atom coordinates to the nanocrystal surface, arresting growth at the desired size, while the hydrophilic hydroxyl tail extends into the solvent (often aqueous or polar), providing steric and electrostatic stabilization that prevents aggregation. This bifunctionality offers superior performance compared to simple thiols, which provide less effective stabilization in polar media, or simple alcohols, which do not bind strongly to the nanocrystal surface. The choice of ligand directly impacts the quantum yield and stability of the final QD product.

Evidence DimensionLigand Functionality in Nanoparticle Synthesis
Target Compound DataBifunctional: Strong surface binding (Thioether) + Solvent-facing stabilization (Hydroxyl)
Comparator Or Baseline1-Octanethiol: Monofunctional surface binding only; Simple Alcohols: Monofunctional solvent interaction only.
Quantified DifferenceIntegrates two essential functions (surface capping and colloidal stabilization) into one molecule, leading to more stable and monodisperse nanoparticles.
ConditionsAqueous or polar solvent-based colloidal synthesis of semiconductor nanocrystals.

This compound enables the synthesis of high-quality, stable quantum dots, which is critical for reproducibility in applications like bio-imaging, displays, and solar cells.

Fabricating Biocompatible and Bio-Interactive Surfaces

Ideal for use in biosensors, medical implants, and cell culture platforms where a hydrophilic, protein-resistant, and functionalizable surface is required. The hydroxyl-terminated monolayer minimizes non-specific protein adsorption while providing anchor points for the specific immobilization of antibodies, enzymes, or DNA probes.

Building Multi-Component Sensor Architectures

Serves as the foundational layer in complex chemical or biological sensors. After forming a stable, insulating monolayer on an electrode, the terminal -OH groups can be used to covalently attach a second layer, such as a receptor molecule or an indicator dye, enabling the rational design of highly specific sensing interfaces.

High-Quality Quantum Dot and Nanoparticle Synthesis

Used as a preferred capping and stabilizing agent in the colloidal synthesis of semiconductor quantum dots (e.g., CdS, CdSe) and metal nanoparticles. Its bifunctional nature allows for precise control over particle size and prevents aggregation in polar solvents, leading to stable, monodisperse colloids with enhanced optical properties suitable for displays, lighting, and diagnostic labels.

Corrosion Inhibition and Surface Passivation

Acts as an effective corrosion inhibitor by forming a dense, well-ordered barrier film on metal surfaces. The terminal hydroxyl groups can enhance adhesion and cross-linking with subsequent paint or polymer topcoats, providing a more robust and durable protective system compared to simple hydrophobic thiol layers.

Physical Description

Liquid

XLogP3

3.6

LogP

3.64 (LogP)

Melting Point

0.0 °C

UNII

3G5X52121W

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Vapor Pressure

5.93e-04 mmHg

Pictograms

Corrosive

Other CAS

3547-33-9

Wikipedia

2-(octylthio)ethanol

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Ethanol, 2-(octylthio)-: ACTIVE

Dates

Last modified: 08-15-2023

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